![molecular formula C10H8FNO B3361572 6-Fluoro-7-methylisoquinolin-1(2H)-one CAS No. 923023-38-5](/img/structure/B3361572.png)
6-Fluoro-7-methylisoquinolin-1(2H)-one
Overview
Description
6-Fluoro-7-methylisoquinolin-1(2H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a fluorine atom and a methyl group attached to an isoquinoline ring system.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylisoquinolin-1(2H)-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 6-Fluoro-7-methylisoquinolin-1(2H)-one has also been found to exhibit other biochemical and physiological effects. For instance, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Fluoro-7-methylisoquinolin-1(2H)-one in lab experiments is its potency and selectivity towards cancer cells. This compound has been shown to exhibit significant anti-cancer activity even at low concentrations, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires advanced organic chemistry techniques and equipment.
Future Directions
Despite the significant progress made in the study of 6-Fluoro-7-methylisoquinolin-1(2H)-one, there is still much that is not known about this compound. Some of the future directions for research on this compound include:
1. Further investigation of the mechanism of action of this compound to better understand its anti-cancer activity.
2. Development of new synthetic methods for the production of this compound that are more efficient and cost-effective.
3. Exploration of the potential applications of this compound in other fields, such as materials science and nanotechnology.
4. Investigation of the potential side effects of this compound and its safety profile in humans.
5. Clinical trials to evaluate the efficacy of this compound as a potential anti-cancer drug.
Scientific Research Applications
The unique chemical structure of 6-Fluoro-7-methylisoquinolin-1(2H)-one makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound exhibits potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer.
properties
IUPAC Name |
6-fluoro-7-methyl-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-8-7(5-9(6)11)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWECUKJSDBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731302 | |
Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methylisoquinolin-1(2H)-one | |
CAS RN |
923023-38-5 | |
Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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